N,N-dimethyl-3,5-dinitrobenzamide N,N-dimethyl-3,5-dinitrobenzamide
Brand Name: Vulcanchem
CAS No.: 2782-45-8
VCID: VC21446046
InChI: InChI=1S/C9H9N3O5/c1-10(2)9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,1-2H3
SMILES: CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C9H9N3O5
Molecular Weight: 239.18g/mol

N,N-dimethyl-3,5-dinitrobenzamide

CAS No.: 2782-45-8

Cat. No.: VC21446046

Molecular Formula: C9H9N3O5

Molecular Weight: 239.18g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-3,5-dinitrobenzamide - 2782-45-8

Specification

CAS No. 2782-45-8
Molecular Formula C9H9N3O5
Molecular Weight 239.18g/mol
IUPAC Name N,N-dimethyl-3,5-dinitrobenzamide
Standard InChI InChI=1S/C9H9N3O5/c1-10(2)9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,1-2H3
Standard InChI Key DEGIKAAXLMXRRP-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structure

N,N-dimethyl-3,5-dinitrobenzamide is an organic compound characterized by a benzene ring substituted with two nitro groups at positions 3 and 5, and a dimethylamide group. Its structural and identity parameters are summarized in the following table:

ParameterValue
Molecular FormulaC9H9N3O5
Molecular Weight239.18 g/mol
PubChem CID1722509
Registry Number2782-45-8
DECHEMA ID19552
InChi-KeyDEGIKAAXLMXRRP-UHFFFAOYSA-N
Synonyms3,5-bisnitro-N,N-dimethylbenzamide, STK019600

The compound features a planar aromatic ring with two electron-withdrawing nitro groups that significantly influence its electronic properties and reactivity. The dimethylamide group contributes to the compound's solubility characteristics and hydrogen bonding capabilities .

Physical Properties

N,N-dimethyl-3,5-dinitrobenzamide possesses several documented physical properties that are relevant to its behavior in various systems:

PropertyValuePhase
Fusion PressureAvailable data-
Fusion TemperatureAvailable data-
UNIQUAC Area ParameterAvailable data-
UNIQUAC Volume ParameterAvailable data-

These thermodynamic parameters are crucial for understanding the compound's behavior in solution and its potential applications in chemical processes .

Structural Analogs and Relationships

N,N-dimethyl-3,5-dinitrobenzamide belongs to a broader family of dinitrobenzamide derivatives that share similar structural motifs. Among the closest analogs is N,N-diethyl-3,5-dinitrobenzamide, which differs only in having ethyl groups instead of methyl groups attached to the amide nitrogen . Another related compound is 2-amino-N,N-dimethyl-3,5-dinitrobenzamide, which contains an additional amino group at position 2 of the benzene ring .

These structural relationships are important because they allow for structure-activity relationship (SAR) analyses, which can inform the development of compounds with enhanced properties or activities.

Synthesis and Preparation

The synthesis of N,N-dimethyl-3,5-dinitrobenzamide typically involves the amidation of 3,5-dinitrobenzoic acid or its derivatives with dimethylamine. While the specific synthetic route for this compound isn't directly detailed in the search results, related dinitrobenzamide derivatives have been prepared through straightforward methodologies.

For instance, similar compounds have been characterized by various analytical techniques including FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS to confirm their structures . These analytical approaches are equally applicable to N,N-dimethyl-3,5-dinitrobenzamide and provide essential confirmation of its structural identity.

Biological Activities

Antimicrobial Properties

Compounds containing nitro groups, such as N,N-dimethyl-3,5-dinitrobenzamide, have been recognized for their potential antimicrobial activities. Research on related dinitrobenzoate and dinitrobenzamide derivatives has demonstrated significant antifungal properties against various Candida species, including C. albicans, C. krusei, and C. tropicalis .

The presence of the nitro groups in the aromatic ring appears to be crucial for the antimicrobial activity of these compounds. The electron-withdrawing nature of these groups likely influences the compound's interaction with biological targets, enhancing its biological activity profile .

Antitubercular Activity

Recent research has identified that compounds with 3,5-dinitro substitution patterns demonstrate promising antitubercular activities. Studies have shown that nitrobenzamides can be considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis .

The 3,5-dinitro substituted compounds, similar to N,N-dimethyl-3,5-dinitrobenzamide, were among the most active derivatives tested, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 16 ng/mL. This activity was particularly notable in derivatives with intermediate lipophilicities .

Mechanism of Action

For related compounds, the mechanism of action appears to involve interaction with cellular membranes. In studies of dinitrobenzoate derivatives, compounds with similar structural features to N,N-dimethyl-3,5-dinitrobenzamide demonstrated a mechanism of action involving the fungal cell membrane .

In silico modeling of these compounds against C. albicans revealed a potential multitarget antifungal mechanism, affecting various cellular processes including interference with ergosterol synthesis . Given the structural similarities, N,N-dimethyl-3,5-dinitrobenzamide may share some of these mechanistic features, though direct studies on this specific compound would be needed for confirmation.

Structure-Activity Relationships

The biological activity of N,N-dimethyl-3,5-dinitrobenzamide and related compounds appears to be influenced by specific structural features:

  • The presence of nitro groups at positions 3 and 5 of the benzene ring significantly enhances antimicrobial activity compared to other substitution patterns .

  • The lipophilicity of the compound plays a crucial role in its biological activity, with compounds having intermediate lipophilicity demonstrating optimal activity .

  • The amide functionality appears to be an important structural feature, as both esters and amides derived from 3,5-dinitrobenzoic acid show biological activity .

These structure-activity relationships provide valuable insights for the potential optimization of N,N-dimethyl-3,5-dinitrobenzamide for specific biological applications.

Spectroscopic and Analytical Characteristics

N,N-dimethyl-3,5-dinitrobenzamide can be characterized using various spectroscopic techniques:

  • Infrared spectroscopy (IR) would show characteristic absorption bands for the nitro groups (asymmetric and symmetric N-O stretching) and the amide carbonyl group.

  • Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides detailed information about the compound's structure, with distinctive chemical shifts for the aromatic protons, methyl protons, and carbon atoms.

  • Mass spectrometry (MS) can confirm the molecular weight and provide fragmentation patterns specific to this compound.

These analytical techniques are essential for confirming the identity and purity of N,N-dimethyl-3,5-dinitrobenzamide in research and industrial contexts .

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